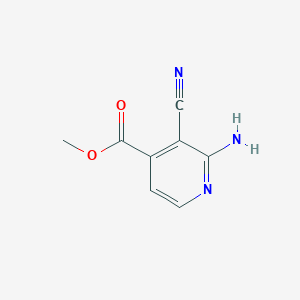![molecular formula C8H11BrN2O B12440719 [(3-Bromo-4-methoxyphenyl)methyl]hydrazine CAS No. 887596-33-0](/img/structure/B12440719.png)
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-methoxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted benzene ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of 4-methoxybenzylhydrazine.
Substitution: Formation of substituted benzylhydrazines.
Applications De Recherche Scientifique
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
[(3-Bromo-4-methoxyphenyl)methyl]hydrazine can be compared with other similar compounds such as:
[(4-Methoxyphenyl)methyl]hydrazine: Lacks the bromine substituent, which may result in different reactivity and biological activity.
[(3-Bromo-4-hydroxyphenyl)methyl]hydrazine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
[(3-Bromo-4-methylphenyl)methyl]hydrazine: Features a methyl group instead of a methoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be exploited in various applications.
Propriétés
Numéro CAS |
887596-33-0 |
|---|---|
Formule moléculaire |
C8H11BrN2O |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
(3-bromo-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3 |
Clé InChI |
MUJQNYGBNJPDPP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


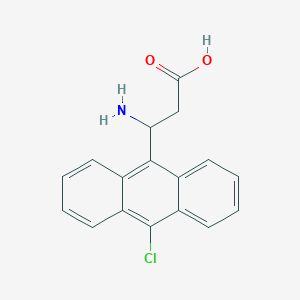
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
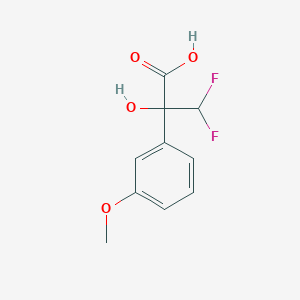

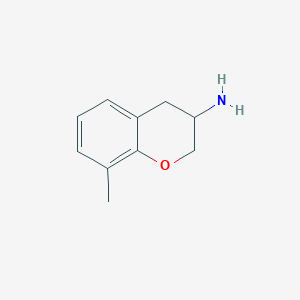
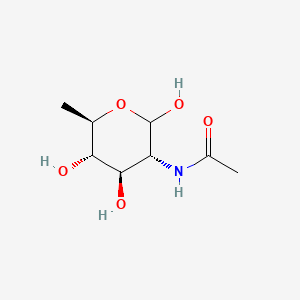

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
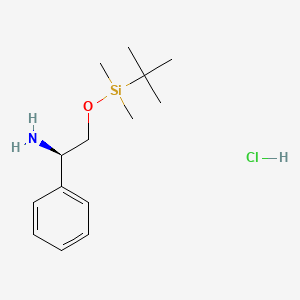
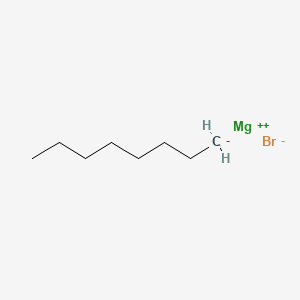
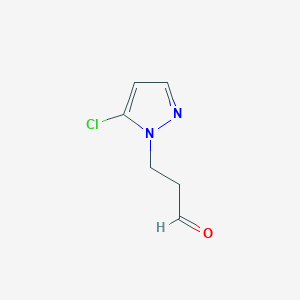
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
